molecular formula C18H18F3NO2 B2743324 3-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide CAS No. 1351622-88-2

3-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide

Cat. No.: B2743324
CAS No.: 1351622-88-2
M. Wt: 337.342
InChI Key: WUCIFMOSJMDDCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The molecule contains:

  • A 3-phenylpropanamide backbone, common in bioactive molecules.
  • A 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl substituent on the amide nitrogen, introducing trifluoromethyl and hydroxyl groups adjacent to a phenyl ring.

These groups confer unique physicochemical properties, such as enhanced metabolic stability (due to fluorine) and hydrogen-bonding capacity (from the hydroxyl group). Below, we compare this compound to structurally related propanamides from the literature.

Properties

IUPAC Name

3-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO2/c19-18(20,21)17(24,15-9-5-2-6-10-15)13-22-16(23)12-11-14-7-3-1-4-8-14/h1-10,24H,11-13H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUCIFMOSJMDDCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using various reagents and catalysts under controlled conditions . For instance, the reaction may involve the use of trifluoromethyl iodide (CF3I) and a suitable radical initiator under UV light or thermal conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale radical trifluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

3-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide is being investigated for its potential therapeutic effects:

  • Anesthetic Properties : Analogues of this compound have demonstrated significant oral general anesthetic activity. Studies indicate that it can reduce the minimum alveolar concentration (MAC) of isoflurane without adversely affecting hemodynamics, making it a candidate for safer anesthetic agents .
  • Anticonvulsant Activity : The compound has shown potent anticonvulsant properties in various models, suggesting its potential in treating epilepsy and other seizure disorders .

Research has highlighted several biological activities associated with this compound:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation. It has been shown to interfere with pathways related to DNA repair mechanisms, indicating its potential as an anticancer agent .
  • Anti-inflammatory Effects : Preliminary studies suggest that it may modulate pro-inflammatory cytokines, contributing to anti-inflammatory effects that could be beneficial in treating inflammatory diseases .

Material Science

The unique chemical structure of this compound makes it valuable in the development of new materials:

  • Polymer Chemistry : Due to its trifluoromethyl group, the compound can be utilized in synthesizing polymers with enhanced thermal stability and chemical resistance. Such properties are desirable in coatings and advanced materials .

Case Study 1: Anesthetic Activity Evaluation

A study evaluated various analogues of this compound for their anesthetic properties. The results indicated that certain derivatives significantly reduced the MAC of isoflurane while maintaining stable cardiovascular parameters. This suggests a promising avenue for developing new anesthetic agents with fewer side effects .

Case Study 2: Anticancer Potential

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Mechanistic investigations revealed that the compound induces apoptosis through activation of specific signaling pathways associated with cancer cell survival .

Mechanism of Action

The mechanism of action of 3-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or activation of signaling pathways .

Comparison with Similar Compounds

2-(4-Hydroxyphenyl)-2-phenyl-N-(3-phenylpropyl)acetamide (30005)

  • Structural Differences : Replaces the propanamide chain with an acetamide core and lacks fluorine substituents .
  • Synthesis : Prepared via reduction of a nitro precursor using zinc powder and HCl under cooled conditions (-10 °C) .
  • Key Properties :
    • Hydroxyl group on the phenyl ring enhances polarity.
    • Absence of fluorine reduces lipophilicity compared to the target compound.
  • Applications: Not explicitly stated, but acetamide derivatives often exhibit analgesic or anti-inflammatory activity.

(4-((3-Phenylpropanamido)methyl)phenyl)boronic Acid

  • Structural Differences : Features a boronic acid group instead of the trifluoro-hydroxypropyl substituent .
  • Synthesis : Derived from 3-phenylpropanamide linked to a boronic acid-containing benzyl group via PLC purification .
  • Key Properties :
    • Boronic acid enables participation in Suzuki-Miyaura cross-coupling reactions.
    • Higher polarity due to boronic acid, contrasting with the target’s fluorine-driven lipophilicity.
  • Applications: Potential use in polymer synthesis or as a biochemical probe.

N-(3-(Dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide Hydrochloride

  • Structural Differences: Contains a 6-fluorobenzo[d]thiazolyl moiety and a dimethylamino propyl chain .
  • Key Properties :
    • Benzo[d]thiazole groups are common in CNS-targeting drugs (e.g., serotonin receptor modulators).
    • Hydrochloride salt improves aqueous solubility, unlike the neutral target compound.
  • Applications : Likely investigated for neurological disorders due to thiazole’s prevalence in CNS drug design.

3-phenyl-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide

  • Structural Differences : Incorporates a sulfonamide group on the phenyl ring .
  • Key Properties: Sulfonamide enhances hydrogen-bonding capacity and acidity (pKa ~10).
  • Applications : Sulfonamides are frequent enzyme inhibitors (e.g., carbonic anhydrase).

N-Isopropyl-3-phenylpropanamide

  • Structural Differences : Substitutes the trifluoro-hydroxypropyl group with a simple isopropyl chain .
  • Key Properties :
    • Increased lipophilicity from the branched alkyl group but lacks fluorine’s metabolic stability.
    • Lower molecular weight (247.3 g/mol) may improve membrane permeability.
  • Applications : Often used as intermediates in peptide synthesis.

3-Chloro-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide

  • Structural Differences : Contains chloro, nitro, and trifluoromethyl groups on the aromatic ring .
  • Key Properties :
    • Strong electron-withdrawing groups (nitro, CF₃) increase electrophilicity and stability.
    • Chlorine atom may enhance halogen bonding in target interactions.
  • Applications : Nitro groups are common in antimicrobial and antiparasitic agents.

Critical Analysis of Structural and Functional Differences

  • Fluorine vs. Other Halogens : The target’s trifluoromethyl group enhances stability and lipophilicity compared to chlorine in , which may increase toxicity risks.

Biological Activity

3-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide (CAS Number: 1351622-88-2) is a synthetic compound notable for its unique chemical structure and potential biological activities. This article reviews its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C18H18F3NO2C_{18}H_{18}F_3NO_2 and a molecular weight of 337.3 g/mol. The presence of a trifluoromethyl group enhances its lipophilicity, which is crucial for biological interactions.

PropertyValue
Molecular FormulaC₁₈H₁₈F₃NO₂
Molecular Weight337.3 g/mol
CAS Number1351622-88-2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. The trifluoromethyl group is believed to enhance binding affinity to specific receptors or enzymes, while the hydroxy and phenyl groups may modulate reactivity and selectivity towards these targets.

Anesthetic Properties

Research has indicated that analogs of this compound exhibit potent anesthetic properties. For instance, studies have shown that related compounds effectively reduce the minimum alveolar concentration (MAC) of isoflurane without significant hemodynamic effects, suggesting a favorable safety profile for anesthetic applications .

Anticonvulsant Activity

The compound demonstrates significant anticonvulsant activity in various models, including maximal electroshock (MES) and subcutaneous metrazol (scMET) tests. It has been reported to have a therapeutic index of 10 for MES activity, indicating its potential as an anticonvulsant agent .

Interaction with GABA Receptors

Preliminary studies suggest that this compound may enhance GABA(A) receptor currents in hippocampal neurons at low concentrations (10 µM), which could contribute to its anesthetic and anticonvulsant effects .

Case Studies and Research Findings

  • General Anesthetic Activity : A study on related trifluoro compounds found that they significantly reduced MAC values for isoflurane, indicating their potential use as general anesthetics with minimal cardiovascular side effects .
  • Anticonvulsant Efficacy : In animal models, the compound was evaluated for its effectiveness against induced seizures. Results indicated a robust anticonvulsant effect with minimal adverse reactions .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide, and what methodologies are commonly employed?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including condensation of 3-phenylpropanoic acid derivatives with amines. Key steps include:

  • Protection of reactive groups : The hydroxyl and trifluoromethyl groups may require protection (e.g., using tert-butyldimethylsilyl (TBS) groups) to prevent undesired side reactions during amide bond formation .
  • Optimization of reaction conditions : Temperature (often 0–25°C), solvent polarity (e.g., dichloromethane or THF), and catalysts (e.g., HATU or EDC for amide coupling) are critical for yield and purity .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) ensures high purity (>95%) .

Q. How can the molecular structure of this compound be rigorously characterized?

  • Methodological Answer : A combination of spectroscopic and crystallographic techniques is essential:

  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., trifluoromethyl splitting patterns) and confirms stereochemistry at the hydroxy-bearing carbon .
  • X-ray crystallography : Resolves 3D conformation, bond angles, and torsional strain in the trifluoro-hydroxypropyl moiety, critical for understanding reactivity .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula and isotopic patterns (e.g., fluorine clusters) .

Q. What initial biological screening strategies are recommended for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs (e.g., antiandrogen or enzyme-targeting compounds):

  • Enzyme inhibition assays : Use fluorogenic substrates to test inhibition of hydrolases or kinases, leveraging the compound’s trifluoromethyl group for enhanced binding .
  • Receptor binding studies : Radioligand displacement assays (e.g., for androgen receptors) can quantify affinity, with IC₅₀ values compared to reference standards like bicalutamide .
  • Cytotoxicity screening : MTT assays in cancer cell lines (e.g., PC-3 or LNCaP) assess antiproliferative activity at 1–100 µM concentrations .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer : Cross-validation using orthogonal assays and mechanistic studies:

  • Orthogonal assays : If cytotoxicity is observed in MTT but not in ATP-based assays, test for mitochondrial toxicity via Seahorse metabolic profiling .
  • Metabolite identification : LC-MS/MS detects hydrolyzed or oxidized metabolites that may explain discrepancies (e.g., loss of trifluoromethyl group in vivo) .
  • Computational docking : Compare binding poses in different receptor isoforms (e.g., AR vs. GR) to identify off-target interactions .

Q. What strategies optimize reaction yields while minimizing racemization at the chiral hydroxy center?

  • Methodological Answer :

  • Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts during amide coupling to enforce enantioselectivity .
  • Low-temperature kinetics : Conduct reactions at −20°C to slow racemization, monitored via polarimetry or chiral HPLC .
  • Design of Experiments (DoE) : Statistically optimize parameters (e.g., solvent, catalyst loading) to maximize enantiomeric excess (ee) >90% .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer :

  • Quantum mechanical (QM) calculations : Calculate Fukui indices to predict electrophilic/nucleophilic sites for functionalization (e.g., adding solubilizing groups) .
  • Molecular dynamics (MD) simulations : Simulate blood-brain barrier permeability using logP and polar surface area (PSA) descriptors .
  • ADMET prediction : Tools like SwissADME predict metabolic stability (CYP450 interactions) and toxicity (hERG inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.